molecular formula C13H18N4OS B11094613 4H-1,2,4-Triazole-3(2H)-thione, 5-(2-furyl)-4-methyl-2-(1-piperidylmethyl)-

4H-1,2,4-Triazole-3(2H)-thione, 5-(2-furyl)-4-methyl-2-(1-piperidylmethyl)-

Cat. No.: B11094613
M. Wt: 278.38 g/mol
InChI Key: QOYPZZLMGUXSAV-UHFFFAOYSA-N
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Description

    4H-1,2,4-Triazole-3(2H)-thione, 5-(2-furyl)-4-methyl-2-(1-piperidylmethyl)-: , also known by its systematic name , is a complex organic compound.

  • The compound’s structure includes a triazole ring, a furan moiety, and a piperidine group.
  • It exhibits interesting pharmacological properties due to its unique combination of functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a furan-containing aldehyde (such as 5-nitro-2-furyl aldehyde) and a piperidine derivative (e.g., 1-piperidinemethanol) under appropriate conditions.

      Industrial Production: While industrial-scale production methods may vary, researchers often optimize the reaction conditions to achieve high yields and purity.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various chemical transformations

      Common Reagents and Conditions: Reagents like reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., potassium permanganate), and acid/base catalysts play crucial roles.

      Major Products: The specific products depend on reaction conditions, substituents, and regioselectivity.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stereochemistry, and applications in asymmetric synthesis.

      Biology and Medicine: Investigations focus on its potential as a bioactive compound, including antimicrobial, antiviral, or antitumor properties.

      Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a triazole, furan, and piperidine scaffold sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds include other oxazolidinones, triazoles, and furan derivatives.

    Properties

    Molecular Formula

    C13H18N4OS

    Molecular Weight

    278.38 g/mol

    IUPAC Name

    5-(furan-2-yl)-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

    InChI

    InChI=1S/C13H18N4OS/c1-15-12(11-6-5-9-18-11)14-17(13(15)19)10-16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3

    InChI Key

    QOYPZZLMGUXSAV-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=NN(C1=S)CN2CCCCC2)C3=CC=CO3

    Origin of Product

    United States

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